molecular formula C5H8ClN3 B6226984 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole CAS No. 881845-16-5

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No. B6226984
CAS RN: 881845-16-5
M. Wt: 145.6
InChI Key:
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Description

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole (CMDT) is a synthetic compound that has been widely studied in recent years due to its unique properties. CMDT is a highly stable, non-toxic, and water-soluble molecule that can be used in a variety of applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. CMDT has also been used in the study of biochemical and physiological processes, such as enzyme activity, cell division, and gene expression.

Scientific Research Applications

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic molecules. In addition, 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has been used as a tool to study biochemical and physiological processes, such as enzyme activity, cell division, and gene expression. 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has also been used in the study of the structure and function of proteins, as well as in the study of the interaction between proteins and other molecules.

Mechanism of Action

The exact mechanism of action of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is not yet fully understood. However, it is known that 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole binds to proteins, which can lead to changes in their structure and function. 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has also been shown to interact with certain enzymes, which can lead to changes in their activity. In addition, 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole can also interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has been studied for its potential biochemical and physiological effects. Studies have shown that 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes involved in the metabolism of drugs. 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has also been shown to reduce inflammation and oxidative stress, as well as to reduce the levels of certain hormones. In addition, 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has been found to have anti-bacterial and anti-viral properties.

Advantages and Limitations for Lab Experiments

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is a highly stable, non-toxic, and water-soluble molecule, which makes it an ideal reagent for laboratory experiments. Its low toxicity makes it safe to use in a variety of experiments. Additionally, its water-solubility makes it easy to handle and store. However, 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole has a relatively low boiling point, which can make it difficult to isolate and purify.

Future Directions

The potential applications of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole are vast, and there are many possible future directions for its use. One possible direction is the development of new synthetic methods for the synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole and other related compounds. Additionally, further research into the biochemical and physiological effects of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole could lead to new therapeutic applications for this compound. Finally, further research into the structure and function of proteins and other molecules that interact with 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole could lead to new insights into the mechanisms of action of this compound.

Synthesis Methods

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole can be synthesized through a variety of methods. The most common method is the condensation reaction of 4,5-dimethyl-4H-1,2,4-triazole and chloromethyl methyl ether, which yields 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole as the major product. This reaction is usually conducted at room temperature in the presence of a catalyst, such as potassium carbonate or sodium hydroxide. Other methods for the synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole include the reaction of 4,5-dimethyl-4H-1,2,4-triazole with sodium hypochlorite, the reaction of 4,5-dimethyl-4H-1,2,4-triazole with chloroacetyl chloride, and the reaction of 4,5-dimethyl-4H-1,2,4-triazole with chloromethyl methyl ether and a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with chloromethyl chloride in the presence of a base.", "Starting Materials": [ "4,5-dimethyl-1H-1,2,4-triazole", "Chloromethyl chloride", "Base (such as sodium hydroxide or potassium carbonate)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 4,5-dimethyl-1H-1,2,4-triazole to a reaction flask", "Add the base to the reaction flask and stir until dissolved", "Add the chloromethyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

881845-16-5

Product Name

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole

Molecular Formula

C5H8ClN3

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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